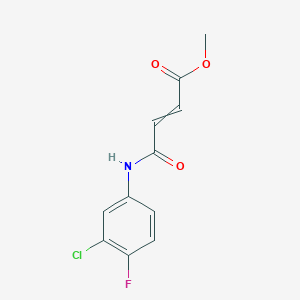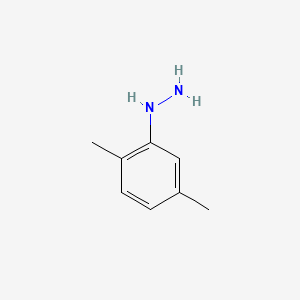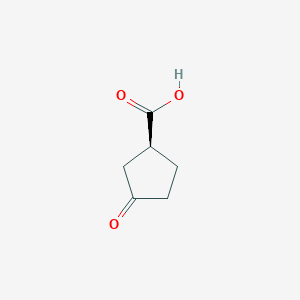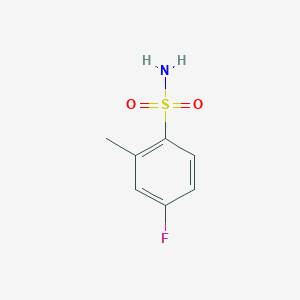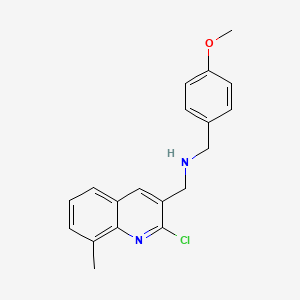
Anthraquinone monohydrazone
Übersicht
Beschreibung
Anthraquinone monohydrazone is a derivative of anthraquinone, a compound known for its wide range of applications in dyes, pigments, and pharmaceuticals. Anthraquinone itself is a tricyclic aromatic organic molecule with the chemical formula C({14})H({8})O(_{2})
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of anthraquinone monohydrazone typically involves the reaction of anthraquinone with hydrazine or its derivatives. One common method is the condensation reaction between anthraquinone and hydrazine hydrate under acidic or basic conditions. The reaction can be represented as follows: [ \text{C}{14}\text{H}{8}\text{O}{2} + \text{N}{2}\text{H}{4} \rightarrow \text{C}{14}\text{H}{10}\text{N}{2}\text{O} + \text{H}_{2}\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are often used to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form anthrahydroquinone derivatives.
Substitution: Substitution reactions can occur at the hydrazone group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Sodium chlorate, potassium permanganate.
Reducing Agents: Sodium dithionite, hydrogen gas in the presence of a catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Various oxidized anthraquinone derivatives.
Reduction Products: Anthrahydroquinone derivatives.
Substitution Products: Substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Anthraquinone monohydrazone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of anthraquinone monohydrazone involves its interaction with various molecular targets and pathways:
Molecular Targets: DNA, proteins, and enzymes.
Pathways Involved: Inhibition of nucleic acid synthesis, disruption of cellular respiration, and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Anthraquinone: The parent compound, widely used in dyes and pigments.
Anthrahydroquinone: A reduced form of anthraquinone with different chemical properties.
Substituted Anthraquinones: Compounds with various substituents on the anthraquinone core, leading to different chemical and biological activities.
Uniqueness of Anthraquinone Monohydrazone: this compound is unique due to the presence of the hydrazone group, which enhances its reactivity and potential applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.
Eigenschaften
IUPAC Name |
10-diazenylanthracen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c15-16-13-9-5-1-3-7-11(9)14(17)12-8-4-2-6-10(12)13/h1-8,15,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXJAGQYQSXQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)N=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418781 | |
| Record name | 10-Hydrazinylideneanthracen-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3166-13-0 | |
| Record name | 10-Hydrazinylideneanthracen-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)
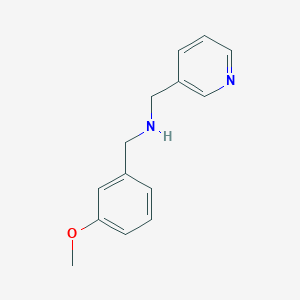

![2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B1299870.png)
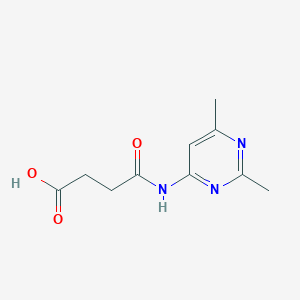
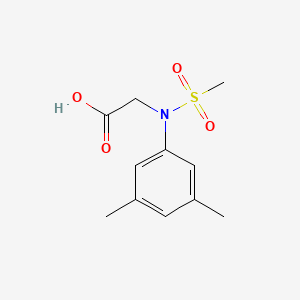
![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)

